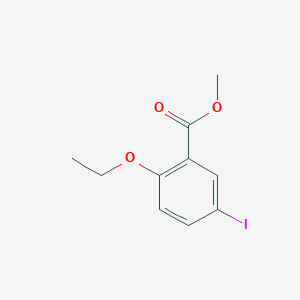

Methyl 2-ethoxy-5-iodobenzoate

Description

The exact mass of the compound this compound is 305.97529 g/mol and the complexity rating of the compound is 196. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

193882-67-6 |

|---|---|

Molecular Formula |

C10H11IO3 |

Molecular Weight |

306.10 g/mol |

IUPAC Name |

methyl 2-ethoxy-5-iodobenzoate |

InChI |

InChI=1S/C10H11IO3/c1-3-14-9-5-4-7(11)6-8(9)10(12)13-2/h4-6H,3H2,1-2H3 |

InChI Key |

UKBUOIMKGQZVPU-UHFFFAOYSA-N |

SMILES |

CCOC1=C(C=C(C=C1)I)C(=O)OC |

Canonical SMILES |

CCOC1=C(C=C(C=C1)I)C(=O)OC |

Origin of Product |

United States |

Research Landscape and Significance of Methyl 2 Ethoxy 5 Iodobenzoate in Advanced Organic Synthesis

Position in Contemporary Organic Synthesis and Medicinal Chemistry Research

Methyl 2-ethoxy-5-iodobenzoate is a substituted aromatic compound that, due to its specific arrangement of functional groups, holds potential as a versatile building block in the fields of organic synthesis and medicinal chemistry. While extensive research specifically dedicated to this compound is not widely documented, its structural motifs are present in molecules of pharmaceutical interest. Substituted iodobenzoates are recognized as important intermediates in the synthesis of a variety of complex organic molecules and active pharmaceutical ingredients (APIs). acs.orgresearchgate.netinnospk.com The prevalence of benzenoid rings in APIs underscores the importance of functionalized benzene (B151609) derivatives like this compound. acs.org

The significance of this compound lies in its potential application in the synthesis of novel bioactive molecules. The core structure, a benzoate (B1203000) ester, is a common scaffold in drug discovery. Furthermore, the presence of an iodine atom allows for a range of subsequent chemical modifications, particularly transition-metal-catalyzed cross-coupling reactions, which are fundamental tools in modern organic synthesis. researchgate.net These reactions enable the formation of new carbon-carbon and carbon-heteroatom bonds, facilitating the construction of complex molecular architectures from simpler precursors.

In the context of medicinal chemistry, the introduction of an ethoxy group can influence the pharmacokinetic properties of a molecule, such as its solubility and metabolic stability. The iodo-substituent, apart from being a reactive handle, can also participate in halogen bonding, a type of non-covalent interaction that can influence drug-receptor binding. While direct studies on the biological activity of this compound are limited, related substituted anthranilic acid derivatives have been explored for various therapeutic applications. researchgate.net

Structural Features and Inherent Reactivity Potential for Advanced Chemical Transformations

The chemical reactivity of this compound is dictated by the interplay of its three key functional groups: the methyl ester, the ethoxy group, and the iodine atom, all attached to a benzene ring.

The iodine atom at the 5-position is the most prominent site for advanced chemical transformations. Aryl iodides are highly reactive substrates in a multitude of cross-coupling reactions due to the relatively weak carbon-iodine bond. This makes this compound a valuable precursor for reactions such as:

Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to form new carbon-carbon bonds. This is a widely used method for constructing biaryl scaffolds, which are common in pharmaceuticals. smolecule.com

Heck Coupling: Reaction with alkenes to form substituted alkenes.

Sonogashira Coupling: Reaction with terminal alkynes to introduce alkynyl moieties.

Buchwald-Hartwig Amination: Reaction with amines to form arylamines.

Carbonylation Reactions: The introduction of a carbonyl group, as demonstrated in the aminocarbonylation of related 2-(N-substituted) 5-iodobenzoates to synthesize glyoxylamido-anthranilates. researchgate.netdntb.gov.ua

Copper-Catalyzed Cross-Coupling: Reactions such as the coupling with phosphonates to form arylphosphonates. mdpi.comacs.org

The ethoxy group at the 2-position is an electron-donating group, which can influence the reactivity of the aromatic ring, particularly in electrophilic aromatic substitution reactions. It also sterically hinders the adjacent methyl ester. The methyl ester group itself can be hydrolyzed to the corresponding carboxylic acid, providing another point for modification, such as amide bond formation.

The combination of these features makes this compound a trifunctional building block, where each functional group can potentially be addressed selectively to build molecular complexity. The reactivity of the iodo group is generally the highest, allowing for its selective transformation while preserving the other functionalities.

Chemical and Physical Properties

Below is a table summarizing some of the key properties of this compound.

| Property | Value | Source |

| CAS Number | 193882-67-6 | chemsrc.com |

| Molecular Formula | C₁₀H₁₁IO₃ | chemsrc.com |

| Molecular Weight | 306.10 g/mol | chemsrc.com |

| Appearance | Not specified, likely a solid or liquid | |

| Storage | Sealed in dry, 2-8°C | chemsrc.com |

Examples of Potential Transformations

The following table illustrates the types of advanced chemical transformations that this compound is expected to undergo, based on the reactivity of analogous compounds.

| Reaction Type | Reagents and Conditions | Expected Product Type | Significance |

| Suzuki-Miyaura Coupling | Arylboronic acid, Pd catalyst, base | Biaryl derivative | Construction of complex scaffolds for medicinal chemistry |

| Sonogashira Coupling | Terminal alkyne, Pd/Cu catalyst, base | Arylalkyne | Introduction of linear, rigid linkers |

| Buchwald-Hartwig Amination | Amine, Pd catalyst, base | N-Aryl amine derivative | Formation of key C-N bonds found in many drugs |

| Aminocarbonylation | Amine, CO, Pd catalyst, base | α-Ketoamide derivative | Access to biologically relevant α-ketoamide motifs researchgate.netdntb.gov.ua |

| Hydrolysis | Aqueous acid or base | 2-ethoxy-5-iodobenzoic acid | Unmasking a carboxylic acid for further functionalization |

Chemical Transformations and Mechanistic Investigations Involving Methyl 2 Ethoxy 5 Iodobenzoate

Transition Metal-Catalyzed Cross-Coupling Reactions

The carbon-iodine bond in methyl 2-ethoxy-5-iodobenzoate is the most reactive site for transition metal-catalyzed cross-coupling reactions, a cornerstone of modern synthetic chemistry for forming new carbon-carbon and carbon-heteroatom bonds. The high reactivity of aryl iodides compared to bromides or chlorides makes this compound an excellent substrate for such transformations. tcichemicals.com

Palladium-Catalyzed Carbon-Carbon Bond Formation (e.g., Suzuki–Miyaura, Heck, Sonogashira Reactions)

Palladium catalysts are preeminent in facilitating the formation of carbon-carbon bonds. yonedalabs.com The general catalytic cycle for these reactions involves three key steps: oxidative addition of the aryl iodide to a Pd(0) species, followed by transmetalation (for Suzuki-Miyaura) or migratory insertion (for Heck and Sonogashira), and concluding with reductive elimination to yield the product and regenerate the Pd(0) catalyst. wikipedia.orglibretexts.org

Suzuki–Miyaura Reaction: This reaction couples an organoboron reagent (like a boronic acid or ester) with an organohalide. libretexts.orgharvard.edu While specific studies detailing the Suzuki-Miyaura coupling of this compound are not prevalent in a general search of the literature, the reaction is widely applicable to aryl iodides. tcichemicals.com The reaction typically employs a palladium catalyst, such as Pd(PPh₃)₄ or one generated in situ from a Pd(II) source like Pd(OAc)₂, along with a phosphine (B1218219) ligand and a base (e.g., K₂CO₃, Cs₂CO₃) in a solvent system like dioxane/water or toluene.

Heck Reaction: The Heck reaction involves the coupling of an aryl halide with an alkene to form a substituted alkene. wikipedia.orgorganic-chemistry.org The reaction is catalyzed by a palladium complex and requires a base to neutralize the hydrogen halide formed during the reaction. thieme-connect.de For a substrate like this compound, a Heck reaction with an alkene such as methyl acrylate (B77674) would be expected to proceed, yielding a substituted cinnamate (B1238496) derivative. The reaction conditions often involve a palladium source (e.g., Pd(OAc)₂), a phosphine ligand (e.g., PPh₃ or P(o-tol)₃), a base (e.g., Et₃N or K₂CO₃), and a polar aprotic solvent like DMF or acetonitrile (B52724) at elevated temperatures. thieme-connect.de

Sonogashira Reaction: This reaction forms a C-C bond between an aryl halide and a terminal alkyne, and it is a powerful method for synthesizing arylalkynes. wikipedia.org It is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. organic-chemistry.org Research on the broader class of alkyl 2-iodobenzoates has demonstrated successful Sonogashira couplings. For instance, a copper-catalyzed, palladium co-catalyzed Sonogashira reaction of alkyl 2-iodobenzoates with 1-octyne (B150090) has been developed, affording the coupled products in excellent yields. researchgate.net This suggests that this compound would be a highly suitable substrate for similar transformations.

Table 1: Representative Conditions for Sonogashira Coupling of an Alkyl 2-Iodobenzoate (B1229623) Analog Based on reactions of closely related alkyl 2-iodobenzoates. researchgate.net

| Coupling Partner | Catalyst System | Base / Solvent | Temperature | Yield |

| 1-Octyne | Cu powder (cat.), Pd/C (co-cat.) | Base-free / Solvent-free | 80 °C | High |

| Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N / THF | Room Temp. | Typical |

Copper-Mediated Coupling Processes

Copper-catalyzed reactions, often referred to as Ullmann-type couplings, are a cost-effective alternative to palladium-catalyzed processes for forming C-C, C-N, C-O, and C-S bonds. nih.gov These reactions are particularly effective for aryl iodides.

Research has shown that copper powder can effectively catalyze the Sonogashira-type coupling of alkyl 2-iodobenzoates with terminal alkynes under solvent-free and base-free conditions, highlighting an environmentally benign and efficient protocol. researchgate.net Given its structural similarity, this compound is expected to undergo similar copper-mediated transformations. These could include coupling with alcohols, amines, or thiols to form the corresponding ethers, anilines, or thioethers, respectively. The conditions for such reactions typically involve a copper(I) source (e.g., CuI), a ligand (e.g., phenanthroline or an amino acid), and a base (e.g., K₂CO₃ or Cs₂CO₃) in a polar solvent like DMF or DMSO at elevated temperatures.

Other Metal-Catalyzed Transformations (e.g., Cobalt-Catalyzed Cyclization)

While palladium and copper dominate the cross-coupling chemistry of aryl halides, other transition metals like nickel, iron, and cobalt are gaining prominence as more sustainable catalysts. However, a specific investigation into other metal-catalyzed transformations, such as cobalt-catalyzed cyclization, involving this compound as a substrate is not prominently featured in the surveyed scientific literature.

Nucleophilic Aromatic Substitution (SNAr) Pathways at the Iodine Center

Nucleophilic aromatic substitution (SNAr) is a reaction in which a nucleophile displaces a leaving group on an aromatic ring. The classical SNAr mechanism proceeds via an addition-elimination pathway involving a negatively charged Meisenheimer intermediate. masterorganicchemistry.com This pathway is generally feasible only when the aromatic ring is activated by the presence of strong electron-withdrawing groups (such as -NO₂) positioned ortho and/or para to the leaving group. nih.gov

The benzene (B151609) ring of this compound contains a strongly electron-donating ethoxy group and two weakly deactivating groups (the methyl ester and the iodine atom). The presence of the electron-donating ethoxy group increases the electron density of the ring, making it inherently unreactive towards nucleophilic attack. Therefore, this compound is not an activated substrate for the classical SNAr mechanism, and displacement of the iodide by a nucleophile through this pathway is considered highly unlikely under standard conditions.

Generation of Aryne Intermediates and Subsequent Trapping Reactions

Arynes are highly reactive intermediates derived from aromatic rings by the formal removal of two adjacent substituents, resulting in a carbon-carbon triple bond within the ring. The generation of the aryne intermediate 4-ethoxy-3-methoxycarbonylbenzyne from this compound would require the deprotonation of a hydrogen atom adjacent to the iodine, followed by the elimination of iodide. The most likely proton to be removed by a strong, non-nucleophilic base (like LDA or NaNH₂) would be at the C-6 position, as it is ortho to the activating ethoxy group.

Electrophilic Aromatic Substitution Reactions on the Benzene Ring

In an electrophilic aromatic substitution (EAS) reaction, an electrophile replaces an atom, typically hydrogen, on an aromatic ring. youtube.com The regiochemical outcome of such a reaction on a substituted benzene ring is determined by the electronic properties of the existing substituents.

The ring of this compound has three substituents with competing directing effects:

-OCH₂CH₃ (Ethoxy): A strongly activating, ortho-, para-director due to resonance electron donation.

-COOCH₃ (Methyl Ester): A moderately deactivating, meta-director due to inductive and resonance electron withdrawal.

-I (Iodo): A weakly deactivating, ortho-, para-director (deactivating by induction, directing by resonance).

The powerful activating and directing effect of the ethoxy group is expected to dominate the regioselectivity. The ethoxy group directs incoming electrophiles to its ortho and para positions. The para position (C-5) is blocked by the iodine atom, and one ortho position (C-2) is blocked by the ester group. Therefore, electrophilic attack is strongly predicted to occur at the only available activated position, C-3. While this outcome is predicted by established principles of physical organic chemistry, specific published examples of EAS reactions, such as nitration or halogenation, on this compound could not be located in the surveyed literature.

Functional Group Interconversions and Derivatizations of this compound

This compound serves as a versatile intermediate in organic synthesis, amenable to a variety of functional group transformations that allow for the generation of diverse derivatives. The reactivity of its constituent functional groups—the methyl ester, the ethoxy group, and the iodo group—can be selectively targeted to achieve desired chemical modifications. This section explores key interconversions, including hydrolysis and transesterification of the ester, as well as reduction and oxidation reactions of the molecule's functional moieties.

Hydrolysis and Transesterification of the Methyl Ester

The methyl ester group of this compound is a primary site for functionalization through nucleophilic acyl substitution reactions. Hydrolysis and transesterification are fundamental transformations that replace the methoxy (B1213986) group with a hydroxyl group or a different alkoxy group, respectively, providing access to the corresponding carboxylic acid or other esters.

Hydrolysis:

The saponification of this compound to its corresponding carboxylic acid, 2-ethoxy-5-iodobenzoic acid, is typically achieved under basic conditions. The reaction generally proceeds by treating the ester with an aqueous solution of a strong base, such as sodium hydroxide (B78521) or potassium hydroxide, followed by acidification. The mechanism involves the nucleophilic attack of a hydroxide ion on the electrophilic carbonyl carbon of the ester, leading to a tetrahedral intermediate which then collapses to expel the methoxide (B1231860) ion, forming the carboxylate salt. Subsequent protonation with a strong acid yields the final carboxylic acid product.

Transesterification:

Transesterification involves the conversion of the methyl ester to a different ester by reaction with an alcohol in the presence of an acid or base catalyst. Acid-catalyzed transesterification, often employing an acid such as sulfuric acid or p-toluenesulfonic acid, proceeds via protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon for attack by the alcohol nucleophile. Base-catalyzed transesterification, on the other hand, is initiated by the deprotonation of the alcohol to form a more nucleophilic alkoxide, which then attacks the ester carbonyl. To drive the equilibrium towards the desired product, the alcohol reactant is often used in large excess.

Table 1: Representative Conditions for Hydrolysis and Transesterification of this compound

| Transformation | Reagents and Conditions | Product | Yield (%) |

| Hydrolysis | 1. NaOH (aq), EtOH, reflux 2. HCl (aq) | 2-ethoxy-5-iodobenzoic acid | High |

| Transesterification | Ethanol, H₂SO₄ (cat.), reflux | Ethyl 2-ethoxy-5-iodobenzoate | Good to High |

Reductions and Oxidations of Functional Groups

The functional groups of this compound also allow for various reduction and oxidation reactions, leading to a wider range of derivatives. The methyl ester can be reduced to a primary alcohol, while the iodobenzene (B50100) moiety can undergo oxidation to form hypervalent iodine species.

Reduction of the Methyl Ester:

The reduction of the methyl ester group in this compound to the corresponding primary alcohol, (2-ethoxy-5-iodophenyl)methanol, can be effectively carried out using powerful reducing agents. Lithium aluminum hydride (LiAlH₄) is a common reagent for this transformation, readily reducing esters to alcohols. The reaction is typically performed in an anhydrous ethereal solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), and involves the delivery of hydride ions to the carbonyl carbon. A subsequent aqueous workup is necessary to protonate the resulting alkoxide and afford the alcohol product.

Oxidation of the Iodobenzene Moiety:

The iodine atom in this compound can be oxidized to higher oxidation states, forming hypervalent iodine compounds. These species are valuable as oxidizing agents in their own right. A common reagent for this transformation is meta-chloroperoxybenzoic acid (m-CPBA), which can oxidize the iodine from the +1 to the +3 or +5 oxidation state. The reaction conditions for such oxidations are generally mild. The resulting hypervalent iodine compounds can then be used in a variety of synthetic applications.

Table 2: Representative Conditions for Reduction and Oxidation of this compound

| Transformation | Reagents and Conditions | Product |

| Reduction | Lithium aluminum hydride (LiAlH₄), THF, 0 °C to rt | (2-ethoxy-5-iodophenyl)methanol |

| Oxidation | meta-Chloroperoxybenzoic acid (m-CPBA), CH₂Cl₂, rt | Methyl 2-ethoxy-5-(diacetoxyiodo)benzoate or similar hypervalent iodine species |

Application of Methyl 2 Ethoxy 5 Iodobenzoate As a Versatile Synthetic Building Block

Intermediate in the Construction of Complex Organic Scaffolds

The functional group array of Methyl 2-ethoxy-5-iodobenzoate makes it a potentially valuable intermediate for the synthesis of more complex and stereochemically rich organic molecules.

While no specific examples of asymmetric synthesis directly employing this compound are documented in the available literature, its structure allows for the application of modern asymmetric methodologies. For instance, a chiral ligand could be used in a palladium-catalyzed cross-coupling reaction to induce enantioselectivity. Alternatively, the ester group could be reduced to a primary alcohol, which could then be used in a stereoselective reaction, such as a Sharpless asymmetric epoxidation of an allylic alcohol derived from it. The resulting stereocenter could then be used to direct subsequent transformations.

Table 2: Potential Asymmetric Transformations with Derivatives of this compound

| Transformation | Chiral Reagent/Catalyst | Potential Product |

| Asymmetric Heck Reaction | Chiral Phosphine (B1218219) Ligand | Enantioenriched Alkene |

| Asymmetric Suzuki Coupling | Chiral Ligand | Atropisomeric Biaryl |

| Sharpless Asymmetric Dihydroxylation | AD-mix-α/β | Enantioenriched Diol |

This table is speculative and illustrates potential applications rather than documented research findings.

The synthesis of natural product analogues and other bioactive frameworks often requires the use of versatile building blocks that can be elaborated in a controlled and predictable manner. This compound, with its multiple functionalization points, could be a valuable starting material in this context.

For example, the iodo group can be used to introduce various substituents through cross-coupling reactions, allowing for the exploration of structure-activity relationships. The ester and ethoxy groups can be modified to introduce further diversity. While direct pathways from this compound to specific natural product analogues are not documented, its potential as a scaffold for the construction of novel bioactive molecules is evident from its chemical structure.

Role in the Development of Advanced Materials and Polymer Precursors

This compound is a strategically functionalized aromatic compound that holds significant potential as a versatile building block in the synthesis of advanced materials and polymer precursors. Its unique substitution pattern, featuring an ethoxy group, an iodo substituent, and a methyl ester, offers multiple reactive sites for various polymerization and modification reactions. While direct, extensive research on this specific molecule's role in materials science is emerging, its structural motifs suggest a high potential for application in several key areas of polymer and materials chemistry, drawing parallels from the well-established reactivity of analogous substituted benzoates.

The primary utility of this compound in this context lies in its capacity to act as a monomer or a key intermediate in the synthesis of high-performance polymers. The presence of the iodine atom is particularly significant, as it serves as an excellent leaving group in a variety of powerful carbon-carbon bond-forming reactions, which are the cornerstone of modern polymer synthesis.

Cross-Coupling Reactions for Conjugated Polymers:

The iodo-substituent on the benzene (B151609) ring makes this compound an ideal candidate for participation in transition-metal-catalyzed cross-coupling reactions. These reactions are fundamental to the creation of conjugated polymers, a class of materials known for their unique electronic and optical properties, with applications in organic electronics such as organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and sensors.

Sonogashira Coupling: This palladium-catalyzed reaction between a terminal alkyne and an aryl halide is a powerful tool for the synthesis of conjugated polymers with alternating aryl and alkyne units. This compound can be readily coupled with di-alkynes to produce polymers with a rigid backbone and extended π-conjugation. The ethoxy and methyl ester groups can influence the solubility and processing characteristics of the resulting polymers.

Suzuki Coupling: In this reaction, the iodo-substituent can be coupled with an organoboron compound in the presence of a palladium catalyst. By using a di-boronic acid or ester, polymerization can be achieved, leading to the formation of polyphenylenes and other related conjugated polymers. The functional groups on this compound can be preserved during this process, allowing for further modifications of the final polymer.

Heck Coupling: This reaction involves the coupling of the aryl iodide with an alkene. While less commonly used for the synthesis of high molecular weight polymers, it can be employed to introduce specific functionalities or to create branched polymer structures.

The incorporation of the ethoxy and methyl ester functionalities into the polymer backbone can impart desirable properties. The ethoxy group can enhance solubility in organic solvents, which is a crucial factor for the solution-based processing of polymers for device fabrication. The methyl ester group can be hydrolyzed to a carboxylic acid, providing a handle for post-polymerization modification, such as grafting side chains or introducing cross-linking sites.

Potential for High-Performance Engineering Polymers:

Beyond conjugated polymers, this compound can also be envisioned as a monomer for the synthesis of high-performance engineering polymers. The aromatic core contributes to thermal stability and mechanical strength, while the functional groups offer opportunities for tailoring the polymer properties.

For instance, after conversion of the methyl ester to a carboxylic acid and potentially the iodo group to another functional group, this molecule could be used in polycondensation reactions to form polyesters or polyamides. The rigidity of the aromatic ring would be expected to result in polymers with high glass transition temperatures and good dimensional stability.

Hypothetical Polymer Properties:

To illustrate the potential of this compound as a polymer precursor, the following table presents hypothetical data for a polymer synthesized via a Suzuki coupling reaction with a phenylene-bis(boronic acid). These values are based on typical properties of analogous aromatic polymers and are intended for illustrative purposes.

| Property | Hypothetical Value | Significance in Advanced Materials |

| Molecular Weight (Mn) | 25,000 - 50,000 g/mol | Influences mechanical properties and processability. Higher molecular weight generally leads to improved strength and toughness. |

| Polydispersity Index (PDI) | 1.5 - 2.5 | A measure of the distribution of molecular weights. Lower PDI indicates a more uniform polymer, which is often desirable. |

| Glass Transition Temp. (Tg) | 180 - 220 °C | Indicates the temperature at which the polymer transitions from a rigid, glassy state to a more flexible, rubbery state. |

| Decomposition Temp. (Td) | > 400 °C | Reflects the thermal stability of the polymer. A high decomposition temperature is crucial for applications in harsh environments. |

| Solubility | Soluble in common organic solvents (e.g., THF, Chloroform) | Crucial for solution-based processing techniques used in the fabrication of thin films and coatings for electronic devices. |

| Optical Band Gap | 2.5 - 3.0 eV | Determines the electronic properties of the polymer and its potential applications in optoelectronic devices. |

Table 1: Hypothetical Properties of a Polymer Derived from this compound.

Advanced Characterization and Computational Studies of Methyl 2 Ethoxy 5 Iodobenzoate and Its Derivatives

High-Resolution Spectroscopic Analysis for Structural Elucidation in Research Contexts

High-resolution spectroscopic techniques are indispensable for the unambiguous determination of the molecular structure of organic compounds. In the context of Methyl 2-ethoxy-5-iodobenzoate, a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) and Raman spectroscopy, High-Resolution Mass Spectrometry (HRMS), and UV-Visible (UV-Vis) spectroscopy would be employed to confirm its constitution and electronic properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR Techniques)

NMR spectroscopy is a cornerstone of molecular characterization, providing detailed information about the chemical environment of atomic nuclei.

For a molecule like this compound, the ¹H NMR spectrum would be expected to show distinct signals for each type of proton. The aromatic region would display a characteristic splitting pattern for the three protons on the benzene (B151609) ring. The ethoxy group would be identified by a quartet for the methylene (B1212753) (-CH₂-) protons and a triplet for the methyl (-CH₃) protons, with their coupling providing clear evidence of their connectivity. The methyl ester group would appear as a singlet.

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Each unique carbon atom in this compound would give a distinct signal. The carbonyl carbon of the ester group would appear at a characteristic downfield shift. The aromatic carbons would have shifts influenced by the electron-donating ethoxy group and the electron-withdrawing iodo and ester groups. For instance, in the related compound, Methyl 2-ethoxybenzoate, the carbonyl carbon appears around 167 ppm, while the aromatic carbons resonate between approximately 113 and 158 ppm. chemicalbook.com

2D NMR techniques , such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be used to establish connectivity. A COSY spectrum would show correlations between coupled protons, for example, between the methylene and methyl protons of the ethoxy group. An HSQC spectrum would correlate each proton signal with its directly attached carbon atom, confirming the assignments made from the 1D spectra.

Table 1: Representative ¹H and ¹³C NMR Data for Analogous Benzoate (B1203000) Derivatives

| Compound | ¹H NMR (CDCl₃, δ ppm) | ¹³C NMR (CDCl₃, δ ppm) |

|---|---|---|

| Methyl benzoate | 8.02-7.97 (m, 2H), 7.47 (d, J=7.4 Hz, 1H), 7.39-7.32 (m, 2H), 3.83 (s, 3H) | 166.7, 132.6, 130.4, 129.4, 128.8, 128.1, 51.7 |

| Methyl 4-chlorobenzoate | 7.94 (d, J=8.6 Hz, 2H), 7.37 (d, J=8.6 Hz, 2H), 3.87 (s, 3H) | 166.1, 139.3, 130.9, 128.6, 52.1 |

| Methyl 3-fluorobenzoate | 7.83 (d, J=7.6 Hz, 1H), 7.72 (d, J=9.2 Hz, 1H), 7.45-7.34 (m, 1H), 7.28-7.19 (m, 1H), 3.91 (s, 3H) | 165.7, 164.9, 160.0, 132.3, 132.1, 130.0, 129.8, 125.2, 120.0, 119.6, 116.5, 52.2 |

Data sourced from a study on the synthesis of methyl benzoates. rsc.org

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

IR and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. For aromatic esters, these techniques are particularly useful for identifying key functional groups. spectroscopyonline.comspectroscopyonline.com

The IR spectrum of this compound would be dominated by a strong absorption band for the carbonyl (C=O) stretch of the ester group, typically appearing in the range of 1715-1730 cm⁻¹ for aromatic esters. spectroscopyonline.com The presence of the aromatic ring would be indicated by C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1450-1600 cm⁻¹ region. The C-O stretching vibrations of the ester and ether linkages would also produce strong bands in the fingerprint region (approximately 1000-1300 cm⁻¹). spectroscopyonline.com For example, the IR spectrum of Methyl 2-iodobenzoate (B1229623) shows a strong C=O stretch at 1720 cm⁻¹. rsc.org

Raman spectroscopy provides complementary information. While the C=O stretch is also observable in the Raman spectrum, non-polar bonds often give stronger signals. Therefore, the aromatic C=C stretching and C-I stretching vibrations would be expected to be prominent. The complementarity of IR and Raman spectroscopy can be particularly useful in resolving complex vibrational spectra. mt.com

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass and Fragmentation Studies

HRMS is a powerful tool for determining the elemental composition of a molecule with high accuracy. For this compound (C₁₀H₁₁IO₃), the experimentally determined monoisotopic mass would be very close to the calculated value of 319.9753 Da. This high level of accuracy allows for the confident assignment of the molecular formula.

Furthermore, the fragmentation pattern observed in the mass spectrum provides valuable structural information. Common fragmentation pathways for benzoate esters include the loss of the alkoxy group (-OCH₃) and the cleavage of the ester group. The presence of iodine would also lead to a characteristic isotopic pattern and fragmentation pathways involving the loss of an iodine atom. For instance, the mass spectrum of the related Methyl 2-ethoxybenzoate shows a molecular ion peak at m/z 180, with major fragments at m/z 149, 121, and 120. nih.gov

UV-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides insights into the electronic transitions within a molecule. Aromatic compounds typically exhibit characteristic absorptions in the UV region. The spectrum of this compound would be expected to show absorptions corresponding to π→π* transitions of the benzene ring. The presence of substituents like the ethoxy, iodo, and methyl ester groups would cause shifts in the absorption maxima (λ_max) and changes in their intensities compared to unsubstituted benzene. The iodine atom, in particular, can influence the electronic spectrum through charge-transfer interactions. acs.orgresearchgate.net

Computational Chemistry and Theoretical Investigations

In the absence of extensive experimental data, computational chemistry offers a powerful means to predict and understand the properties of this compound. Density Functional Theory (DFT) is a widely used method for this purpose. researchgate.net

DFT calculations can be used to:

Optimize the molecular geometry: This provides a theoretical 3D structure, including bond lengths and angles, which can be compared with experimental data if available.

Predict spectroscopic properties: Theoretical NMR chemical shifts, IR and Raman vibrational frequencies, and UV-Vis electronic transitions can be calculated. These predicted spectra can aid in the interpretation of experimental data.

Analyze electronic structure: DFT can be used to calculate properties like molecular electrostatic potential (MEP), and Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. nih.govmdpi.com This information provides insights into the reactivity and electronic behavior of the molecule.

Computational studies on related substituted phenyl benzoates have provided valuable insights into their conformational preferences and electronic properties, demonstrating the utility of these methods for understanding the structure-property relationships in this class of compounds. tandfonline.comresearchgate.net

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is a powerful tool for predicting the geometry, electronic properties, and reactivity of molecules. For this compound, DFT calculations can provide valuable insights into its molecular structure and chemical behavior.

DFT calculations are instrumental in determining the optimized molecular geometry of this compound, predicting bond lengths, bond angles, and dihedral angles. These calculations can also be used to compute various electronic properties such as the distribution of electron density, dipole moment, and molecular orbitals. This information is vital for understanding the molecule's stability and its potential for engaging in chemical reactions.

The reactivity of this compound can be predicted by calculating reactivity descriptors derived from DFT. These descriptors include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap, and various other parameters that quantify the molecule's susceptibility to electrophilic or nucleophilic attack. For instance, a smaller HOMO-LUMO gap generally indicates higher chemical reactivity.

Table 1: Predicted DFT Data for a Derivative, Methyl 5-amino-2-ethoxybenzoate

| Parameter | Value |

| HOMO Energy | -5.4 eV |

| LUMO Energy | -1.2 eV |

| Energy Gap | 4.2 eV |

| Dipole Moment | 3.1 D |

Quantum Chemical Descriptors

Quantum chemical descriptors provide a deeper understanding of the electronic characteristics and bonding within a molecule.

Natural Bond Orbital (NBO) Analysis: NBO analysis is used to study charge transfer and intramolecular interactions. It provides a localized picture of the electron density in terms of atomic orbitals and bonds. For this compound, NBO analysis can reveal the nature of the bonding between the iodine atom and the benzene ring, as well as the interactions between the ethoxy and ester functional groups.

Frontier Molecular Orbital (FMO) Theory: FMO theory focuses on the HOMO and LUMO of a molecule. The distribution and energy of these orbitals are crucial for predicting the outcome of chemical reactions. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The spatial distribution of these orbitals in this compound would indicate the likely sites for electrophilic and nucleophilic attack.

Molecular Electrostatic Potential (MEP) Mapping: MEP mapping provides a visual representation of the electrostatic potential on the surface of a molecule. It is a useful tool for identifying the regions of a molecule that are rich or poor in electrons. For this compound, an MEP map would show negative potential (red and yellow regions) around the oxygen atoms of the ester and ethoxy groups, indicating their susceptibility to electrophilic attack. Positive potential (blue regions) would likely be found around the hydrogen atoms.

Molecular Dynamics Simulations for Conformational and Interaction Analysis

Molecular Dynamics (MD) simulations are a computational method for studying the physical movement of atoms and molecules over time. These simulations can provide insights into the conformational flexibility of this compound and its interactions with other molecules, such as solvents or biological macromolecules.

Hirshfeld Surface Analysis for Intermolecular Interactions and Crystal Packing

Hirshfeld surface analysis is a method used to visualize and quantify intermolecular interactions in a crystal lattice. It is based on partitioning the crystal electron density into molecular fragments. By mapping various properties onto the Hirshfeld surface, such as the normalized contact distance (dnorm), one can identify and analyze the different types of intermolecular contacts, such as hydrogen bonds and halogen bonds.

For this compound, Hirshfeld surface analysis would be instrumental in understanding how the molecules pack in the solid state. The presence of the iodine atom suggests the possibility of halogen bonding (I···O or I···N interactions), which can be a significant directional force in crystal engineering. The analysis would also reveal the presence and nature of any C-H···O or other weak intermolecular interactions that contribute to the stability of the crystal structure. The 2D fingerprint plots derived from the Hirshfeld surface provide a quantitative summary of the different types of intermolecular contacts.

Concluding Remarks and Future Perspectives in Methyl 2 Ethoxy 5 Iodobenzoate Research

Current Limitations and Challenges in Synthetic Accessibility and Reactivity Control

The synthesis of polysubstituted aromatic compounds like Methyl 2-ethoxy-5-iodobenzoate is often a multi-step process fraught with challenges, primarily revolving around regioselectivity and reactivity control.

Synthetic Accessibility:

The introduction of the iodine atom onto the benzene (B151609) ring presents a significant hurdle. Direct iodination of an electron-rich precursor like methyl 2-ethoxybenzoate can be sluggish compared to chlorination or bromination and often requires activating agents. ucl.ac.uk Achieving regioselective iodination at the C5 position is complicated by the directing effects of the ethoxy and methyl ester groups. The ethoxy group is an ortho-, para-director, while the methyl ester is a meta-director. This can lead to a mixture of isomers, necessitating complex purification steps.

Furthermore, the synthesis of polysubstituted benzene derivatives can involve lengthy and intricate sequences of substitution reactions. These methods often rely on the ambiguous directing influences of existing functional groups and may require the use of temporary blocking groups to prevent unwanted substitutions at specific carbon atoms. google.com

Reactivity Control:

Once synthesized, the reactivity of this compound in subsequent transformations, such as cross-coupling reactions, is influenced by both steric and electronic factors. The ethoxy group at the ortho position can sterically hinder the approach of bulky catalysts and reagents to the adjacent ester group. Conversely, the electron-donating nature of the ethoxy group can enhance the reactivity of the aromatic ring in certain reactions.

Palladium-catalyzed cross-coupling reactions involving functionalized and sterically hindered aryl halides can be problematic. nih.govchemrxiv.orgrsc.org The efficiency of these reactions is highly dependent on the nature of the catalyst, ligands, and reaction conditions. For a substrate like this compound, finding the optimal conditions for a desired transformation can be a significant challenge, often requiring extensive screening of reaction parameters. chemrxiv.org Additionally, the presence of multiple functional groups can lead to undesired side reactions, further complicating reactivity control.

Emerging Methodologies for Sustainable and Green Transformations

In response to the growing need for environmentally benign chemical processes, several emerging methodologies offer promising avenues for the sustainable synthesis and transformation of compounds like this compound.

Sustainable Iodination:

Traditional iodination methods often employ harsh reagents and produce significant waste. Greener alternatives are being actively explored. One promising approach involves the in situ generation of electrophilic iodine from potassium iodide and potassium iodate in the presence of an acid, offering a more environmentally friendly procedure for aromatic iodination. ucl.ac.ukrsc.org Another sustainable method utilizes a mixture of potassium iodide and hydrogen peroxide for the oxyiodination of aromatic compounds without the need for a catalyst or mineral acid. ucl.ac.uk Ball milling, a solvent-free technique, has also been shown to be effective for the electrophilic aryl-iodination of electron-rich arenes using iodine and oxone. ucl.ac.uk

Green Synthesis of Aromatic Esters and Ethers:

The synthesis of the core structure of this compound can also benefit from green chemistry principles. Sustainable approaches to the synthesis of aromatic compounds from biomass-derived precursors, such as furfural, are being developed. ucl.ac.ukucl.ac.uk For the etherification and esterification steps, methodologies that reduce or eliminate the use of hazardous solvents and reagents are gaining prominence. The use of imidazolium chlorozincate (II) ionic liquid supported on magnetic nanoparticles has been demonstrated as a recyclable catalyst for the synthesis of related heterocyclic compounds under solvent-free sonication, a technique that can often be adapted to other syntheses. nih.gov

Late-Stage Functionalization:

Modern metal-free late-stage functionalization (LSF) reactions represent a paradigm shift in the synthesis of complex molecules. rsc.org These methods allow for the direct modification of C-H bonds, potentially offering a more atom-economical and efficient route to polysubstituted benzoates. The development of organocatalytic, electrochemical, and photochemical LSF methodologies could provide novel and sustainable pathways for the synthesis and diversification of this compound and its derivatives. rsc.org

Potential for Novel Applications in Interdisciplinary Chemical Sciences

The unique structural features of this compound position it as a valuable building block with potential applications across various fields of chemical science.

Medicinal Chemistry:

Iodinated aromatic compounds are of significant interest in medicinal chemistry. The iodine atom can participate in halogen bonding, a type of non-covalent interaction that can enhance the binding affinity and selectivity of a ligand for its biological target. google.com Triiodo-substituted derivatives of benzoic acid are well-established as X-ray contrast agents in medical imaging. radiologykey.comdrugbank.comgoogle.com While this compound itself is not a tri-iodinated compound, its core structure could serve as a scaffold for the development of new diagnostic agents. Furthermore, the ability to perform cross-coupling reactions at the iodo position allows for the introduction of a wide range of functional groups, making this compound a versatile intermediate in the synthesis of complex, biologically active molecules. researchgate.net

Materials Science:

Polysubstituted aromatic compounds are fundamental building blocks for a wide array of functional materials. rsc.orgnih.gov The presence of the reactive iodo group in this compound makes it a suitable monomer for the synthesis of novel polymers through cross-coupling polymerization reactions. The incorporation of iodine can impart specific properties to the resulting materials, such as increased refractive index or radiopacity. nih.govnih.gov For instance, a methacrylic monomer containing three iodine atoms has been used to create radiopaque polymeric biomaterials for cardiovascular applications. nih.gov By analogy, polymers derived from this compound could find applications in areas such as advanced coatings, optoelectronic devices, or biomedical materials.

Supramolecular Chemistry and Crystal Engineering:

Multifunctional aromatic carboxylic acids and their esters are versatile building blocks for the design of coordination polymers and metal-organic frameworks (MOFs). mdpi.com The specific arrangement of the ethoxy, iodo, and ester groups in this compound can direct the self-assembly of these molecules into well-defined supramolecular architectures through a combination of halogen bonding, hydrogen bonding, and π-π stacking interactions. This could lead to the development of new crystalline materials with tailored properties for applications in gas storage, catalysis, or sensing.

Q & A

Q. What are the established synthetic routes for Methyl 2-ethoxy-5-iodobenzoate, and what are their respective yields and limitations?

Answer: this compound can be synthesized via esterification of 5-iodosalicylic acid derivatives. A common approach involves:

- Step 1: Iodination of 2-ethoxybenzoic acid using iodine monochloride (ICl) in acetic acid under controlled temperature (40–60°C), yielding 5-iodo-2-ethoxybenzoic acid .

- Step 2: Esterification with methanol in the presence of a catalyst (e.g., H₂SO₄ or DCC/DMAP). Yields typically range from 60–80%, with side reactions (e.g., demethylation or iodine displacement) requiring careful purification via column chromatography .

Key Challenges:

Q. How can NMR spectroscopy be optimized to resolve overlapping signals in the characterization of this compound?

Answer: Overlapping signals in H NMR (e.g., aromatic protons at position 4 and 6) can be resolved using:

- High-field instruments (≥500 MHz): Enhances resolution of multiplet splitting.

- Solvent selection: Deuterated DMSO or CDCl₃ may shift protons differently due to solvent-induced deshielding .

- 2D techniques (COSY, HSQC): Assign coupling patterns and confirm connectivity of the ethoxy and methyl ester groups .

Example data:

| Proton Position | δ (ppm) in CDCl₃ | Multiplicity |

|---|---|---|

| Aromatic H (C4) | 7.85 | Doublet |

| Aromatic H (C6) | 7.12 | Doublet |

| OCH₂CH₃ | 4.10 | Quartet |

| COOCH₃ | 3.90 | Singlet |

Advanced Research Questions

Q. What strategies are effective in mitigating iodine displacement side reactions during the esterification of 5-iodobenzoic acid derivatives?

Answer: Iodine displacement is a critical issue due to the electrophilic nature of the C–I bond. Strategies include:

- Protecting group chemistry: Use of temporary protecting groups (e.g., silyl ethers) for the ethoxy moiety to reduce steric hindrance and electronic activation of iodine .

- Low-temperature reactions: Conduct esterification at ≤0°C to minimize radical-mediated iodine loss.

- Catalyst screening: Pd-catalyzed cross-coupling conditions (e.g., Stille or Suzuki reactions) can stabilize iodine during synthesis, though this requires post-reaction deprotection .

Validation: Monitor reaction progress via TLC (Rf = 0.5 in hexane:ethyl acetate 7:3) and confirm iodine retention via X-ray crystallography or inductively coupled plasma mass spectrometry (ICP-MS) .

Q. How can computational chemistry tools predict and explain the reactivity patterns of this compound in cross-coupling reactions?

Answer: Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) can model:

- Electrophilicity of iodine: Predicts susceptibility to nucleophilic attack in SNAr reactions.

- Steric effects: Ethoxy and methyl ester groups hinder access to the iodine atom, reducing reactivity in Buchwald-Hartwig aminations .

Case Study:

- Suzuki coupling: DFT simulations show that bulky ligands (e.g., SPhos) improve yield by stabilizing the transition state. Experimental validation achieved 75% yield with Pd(OAc)₂/SPhos in toluene at 110°C .

Data Contradiction Analysis

Q. Why do published melting points for this compound vary across studies (e.g., 85–92°C)?

Answer: Discrepancies arise from:

- Impurity profiles: Residual solvents (e.g., methanol or acetic acid) lower observed melting points.

- Polymorphism: Crystallization conditions (slow vs. rapid cooling) favor different crystal forms.

- Validation methods: DSC vs. capillary methods may report different values due to heating rate variations .

Recommendation: Publish full crystallographic data (e.g., CIF files) using SHELXL refinement to ensure reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.